2-(6-Bromo-1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid
CAS No.: 342406-10-4
Cat. No.: VC5310059
Molecular Formula: C11H10BrNO4S
Molecular Weight: 332.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 342406-10-4 |
|---|---|
| Molecular Formula | C11H10BrNO4S |
| Molecular Weight | 332.17 |
| IUPAC Name | 2-(6-bromo-1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H10BrNO4S/c12-6-2-9-8(16-4-17-9)1-5(6)10-13-7(3-18-10)11(14)15/h1-2,7,10,13H,3-4H2,(H,14,15) |
| Standard InChI Key | UDKXIQLKNNYCCI-UHFFFAOYSA-N |
| SMILES | C1C(NC(S1)C2=CC3=C(C=C2Br)OCO3)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound’s systematic IUPAC name, 2-(6-bromo-1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid, reflects its hybrid architecture:
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Benzodioxole subunit: A bicyclic structure with two oxygen atoms at positions 1 and 3, brominated at position 6.
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Thiazolidine ring: A five-membered saturated heterocycle containing nitrogen and sulfur at positions 1 and 3, respectively.
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Carboxylic acid group: Positioned at carbon 4 of the thiazolidine ring.
The molecular formula is C₁₁H₁₀BrNO₄S, with a molar mass of 332.17 g/mol .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 342406-10-4 | |
| Molecular Weight | 332.17 g/mol | |
| Exact Mass | 330.95 Da (monoisotopic) | |
| SMILES Notation | OC(=O)C1CSC(N1)C2=C3OC(OC3=CC(Br)=C2)=O |
Physicochemical Properties
Thermal and Spectral Characteristics
Experimental data from chemical databases indicate:
Table 2: Physical Properties
| Property | Value | Uncertainty | Source |
|---|---|---|---|
| Boiling Point | 501.2 ± 50.0 °C | Predicted | |
| Density | 1.766 ± 0.06 g/cm³ | Predicted | |
| pKa | 1.91 ± 0.40 | Predicted | |
| LogP (Octanol-Water) | 1.92 | Estimated |
The low pKa suggests strong acidity, likely due to stabilization of the deprotonated carboxylate by resonance and inductive effects from the electron-withdrawing bromine and dioxole groups .
Reactivity and Stability
Degradation Pathways
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Thermal Decomposition: Predicted to decompose above 500°C, releasing brominated vapors and sulfur oxides .
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Hydrolytic Sensitivity: The thiazolidine ring may undergo acid-catalyzed ring-opening in aqueous media, regenerating the aldehyde and cysteine components .
Light Sensitivity
The benzodioxole chromophore absorbs UV light (λmax ~280 nm), necessitating storage in amber containers to prevent photolytic cleavage of the dioxole ring .
| Parameter | Value | Source |
|---|---|---|
| GHS Hazard Codes | Xi (Irritant) | |
| Precautionary Statements | P305+P351+P338 (Eye contact) | |
| NFPA Health Rating | 2 (Moderate hazard) |
Laboratory handling requires PPE including nitrile gloves and safety goggles. Spills should be neutralized with sodium bicarbonate before disposal .
Research Gaps and Future Directions
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Crystallographic Data: Single-crystal X-ray structures would clarify conformational preferences.
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Biological Screening: Antimicrobial and enzyme inhibition assays are warranted.
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Green Synthesis: Developing catalytic, solvent-free routes to improve atom economy.
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